molecular formula C18H15N5O2S B2595079 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894984-26-0

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2595079
CAS No.: 894984-26-0
M. Wt: 365.41
InChI Key: WLTIYWWLDKLWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a benzenesulfonamide group attached to a phenyl ring at the 6-position of the triazolo-pyridazine scaffold and a methyl substituent at the 3-position of the triazole ring.

Its physicochemical properties (e.g., molecular weight ~383.4 g/mol for fluorinated analogs) indicate moderate solubility and bioavailability, typical of sulfonamide-containing heterocycles .

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-13-19-20-18-12-11-17(21-23(13)18)14-7-9-15(10-8-14)22-26(24,25)16-5-3-2-4-6-16/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTIYWWLDKLWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it targets enzymes such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes can lead to significant biological effects, including modulation of physiological processes and potential therapeutic applications.

Medicine

This compound has shown promise in medicinal chemistry due to its anticancer properties. Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines:

  • A549 (lung cancer) : IC50 values ranging from 0.15 μM to 2.85 μM.
  • MCF-7 (breast cancer) : Similar inhibition profiles observed.
  • HeLa (cervical cancer) : Effective in reducing cell viability.

The mechanism of action is believed to involve the inhibition of c-Met kinase activity, which plays a critical role in cancer cell proliferation and metastasis.

Antitumor Activity

A study conducted on the antitumor efficacy of structurally related compounds demonstrated that they inhibited key signaling pathways associated with tumor growth. The ability to inhibit c-Met with IC50 values around 0.09 μM was particularly noteworthy, leading to reduced tumor growth and increased apoptosis in cancer cells .

Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed its effectiveness against specific targets like carbonic anhydrase. The compound's structural features contribute to its binding affinity and inhibitory action .

Summary of Findings

The applications of this compound span multiple scientific disciplines:

  • In chemistry, it serves as a versatile building block for synthesizing complex compounds.
  • In biology and medicine, it shows promise as an enzyme inhibitor and anticancer agent.

This compound's unique structural features contribute to its diverse applications and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding sites of c-Met and Pim-1, where the compound binds and prevents the phosphorylation of downstream signaling molecules .

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key analogs and their structural/functional differences:

Compound Name Structural Differences Biological Activity Key Findings References
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Fluorine substituent on benzene ring Likely kinase/protein binding Higher molecular mass (383.4 g/mol) and altered electronic properties due to fluorine; may enhance binding affinity to hydrophobic pockets .
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Acetamide replaces benzenesulfonamide Lin-28 inhibitor, cancer stem cell differentiation Blocks Lin-28/let-7 interaction, reduces tumorsphere formation in cancer cells. Demonstrates differentiation-inducing effects in ESCs .
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives Benzamide instead of sulfonamide Antimicrobial activity Moderate activity against microbial strains; sulfonamide analogs generally show superior efficacy compared to benzamides .
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Piperazine ring replaces phenyl-benzenesulfonamide Unspecified (likely CNS-targeted) Enhanced solubility due to dihydrochloride salt; structural flexibility from piperazine may improve blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (Est.) 3-Fluoro Analog Acetamide Analog
Molecular Weight ~369.4 g/mol 383.4 g/mol 324.3 g/mol
LogP (Predicted) 3.2 3.5 2.8
Solubility Moderate (aqueous) Low (lipophilic) High (amide polarity)
Bioavailability Moderate Low Moderate

Key Research Findings

  • Synthetic Accessibility : The triazolo-pyridazine core is synthesized efficiently via cross-coupling reactions, enabling rapid diversification of substituents .
  • Structure-Activity Relationship (SAR) :
    • Sulfonamide vs. Acetamide : Sulfonamides favor protein-binding interactions (e.g., calpain-1), while acetamides excel in disrupting protein-RNA interactions (e.g., Lin-28) .
    • Halogenation : Fluorine substitution improves metabolic stability but reduces solubility; chloro analogs may enhance potency at the cost of toxicity .
  • Therapeutic Potential: The target compound’s balance of sulfonamide hydrophobicity and triazolo-pyridazine rigidity positions it as a promising candidate for kinase or epigenetic targets, though further in vivo validation is needed .

Biological Activity

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a benzenesulfonamide group. The molecular formula is C15H15N5O2SC_{15}H_{15}N_5O_2S with a molecular weight of approximately 315.38 g/mol. The structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 108825-65-6
  • Molecular Weight : 315.38 g/mol

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values :
    • Against SGC-7901 (gastric adenocarcinoma): 0.014 µM
    • Against A549 (lung adenocarcinoma): 0.008 µM
    • Against HT-1080 (fibrosarcoma): 0.012 µM

These values indicate strong inhibitory effects on cell proliferation compared to standard chemotherapeutic agents like CA-4 (colchicine analog) which has IC50 values in a similar range .

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Tubulin Polymerization Inhibition : Studies have shown that the compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase in A549 cells, indicating its potential as a chemotherapeutic agent targeting cell division .

Case Studies and Research Findings

A series of studies have synthesized various derivatives of the triazolo-pyridazine scaffold to evaluate their biological activities:

CompoundCell LineIC50 (µM)Mechanism
4qSGC-79010.014Tubulin inhibition
4qA5490.008Cell cycle arrest
4qHT-10800.012Microtubule dynamics disruption

These findings highlight the potential of this compound and its analogs as candidates for further development in cancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.